(3-((2-Methoxyethoxy)methyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[3-(2-methoxyethoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-14-5-6-15-8-9-3-2-4-10(7-9)11(12)13/h2-4,7,12-13H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOBFXINMOTWOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COCCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681348 | |
| Record name | {3-[(2-Methoxyethoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-61-8 | |
| Record name | B-[3-[(2-Methoxyethoxy)methyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(2-Methoxyethoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {3-[(2-methoxyethoxy)methyl]phenyl}boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism
The process begins with oxidative addition of the aryl halide to a palladium(0) catalyst, forming a Pd(II) complex. Transmetalation with BPin follows, yielding an arylboronic ester. Subsequent hydrolysis under acidic or basic conditions generates the boronic acid.
Example Protocol:
-
Starting Material : 3-Bromo-((2-methoxyethoxy)methyl)benzene.
-
Catalyst : Pd(dppf)Cl (1–2 mol%).
-
Base : Potassium acetate (3 equiv).
-
Solvent : 1,4-Dioxane or dimethylformamide (DMF).
| Parameter | Value |
|---|---|
| Yield | 70–85% (theoretical) |
| Purity | ≥95% (post-purification) |
| Key Byproducts | Debrominated arenes |
Advantages : High functional group tolerance and scalability.
Challenges : Requires anhydrous conditions and inert atmosphere.
Hydrolysis of Boronic Esters
Boronic esters, such as 2-(3-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, serve as stable precursors. Hydrolysis under acidic conditions (e.g., HCl in tetrahydrofuran) cleaves the ester, yielding the boronic acid.
Synthesis of the Boronic Ester :
-
Starting Material : 3-((2-Methoxyethoxy)methyl)phenylmagnesium bromide.
-
Reagent : Trimethyl borate (B(OMe)).
-
Conditions : −78°C to room temperature, followed by pinacol esterification.
Hydrolysis Protocol :
-
Ester : 2-(3-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
-
Acid : 1M HCl.
-
Solvent : Water/THF (1:1).
-
Time : 2–4 hours at 50°C.
| Parameter | Value |
|---|---|
| Yield | 80–90% |
| Purity | 95–97% |
Advantages : Ester intermediates are air-stable, simplifying handling.
Challenges : Additional step for ester synthesis increases production time.
Direct Functionalization of Phenylboronic Acid
Introducing the methoxyethoxy methyl group directly to phenylboronic acid via Williamson ether synthesis is a less common but viable route.
Protocol :
-
Starting Material : 3-Hydroxymethylphenylboronic acid.
-
Alkylation Agent : 2-Methoxyethoxy methyl chloride.
-
Base : Sodium hydride (NaH).
-
Solvent : Tetrahydrofuran (THF).
Reaction Equation :
| Parameter | Value |
|---|---|
| Yield | 50–65% |
| Purity | 90–92% |
Advantages : Avoids halogenated intermediates.
Challenges : Competing side reactions (e.g., over-alkylation) reduce efficiency.
Grignard Reaction Followed by Boronation
This two-step approach involves forming a Grignard reagent from a halogenated precursor, followed by treatment with a boronating agent.
Protocol :
-
Step 1 (Grignard Formation) :
-
Step 2 (Boronation) :
| Parameter | Value |
|---|---|
| Yield | 60–75% |
| Purity | 85–90% |
Advantages : High regioselectivity.
Challenges : Sensitivity to moisture and stringent temperature control.
Comparative Analysis of Methods
The table below evaluates the four methods based on yield, scalability, and practicality:
| Method | Yield (%) | Scalability | Complexity | Cost Efficiency |
|---|---|---|---|---|
| Miyaura Borylation | 70–85 | High | Moderate | Moderate |
| Boronic Ester Hydrolysis | 80–90 | Moderate | Low | High |
| Direct Functionalization | 50–65 | Low | High | Low |
| Grignard/Boronation | 60–75 | Moderate | High | Moderate |
Key Insights :
-
Miyaura borylation and boronic ester hydrolysis are preferred for industrial applications due to balance between yield and scalability.
-
Direct functionalization suffers from low yields, limiting its utility.
Optimization Strategies
Catalyst Selection
Palladium catalysts (e.g., Pd(dppf)Cl) outperform nickel-based alternatives in Miyaura borylation, reducing side reactions.
Chemical Reactions Analysis
Types of Reactions
(3-((2-Methoxyethoxy)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: The Suzuki-Miyaura coupling reaction typically involves a palladium catalyst and a base such as potassium carbonate.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl compounds formed through the Suzuki-Miyaura coupling reaction.
Scientific Research Applications
(3-((2-Methoxyethoxy)methyl)phenyl)boronic acid has several scientific research applications:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3-((2-Methoxyethoxy)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition studies, where it can bind to the active site of enzymes and inhibit their activity. The compound’s boron atom acts as a Lewis acid, facilitating the formation of these covalent bonds .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Para-Substituted Isomer: {4-[2-(2-Methoxyethoxy)ethoxy]phenyl}boronic acid (C11H17BO5) shares the same functional group but substitutes the phenyl ring at the para position. However, the meta position in the target compound may offer better steric control in asymmetric synthesis .
- Fluorinated Analogs : Compounds like 2-fluoro-3-methoxyphenylboronic acid () and 2-fluoro-6-methoxyphenylboronic acid () introduce electron-withdrawing fluorine atoms, increasing boronic acid acidity (pKa ~7–8) compared to the target compound (pKa ~8–9). This difference impacts their reactivity in aqueous Suzuki reactions .
Steric and Solubility Profiles
- Bulkier Substituents: Analogs such as B4 (3-((2,6-dimethoxyphenylimino)methyl)phenyl boronic acid) and B5 (3-((4-acetylphenylimino)methyl)phenyl boronic acid) () incorporate rigid aromatic or acetyl groups, reducing solubility in water but enhancing stability in organic solvents like DMSO. In contrast, the target compound’s flexible 2-methoxyethoxy chain improves aqueous solubility while maintaining moderate lipophilicity (logP ~1.5–2.0) .
- Hydrophilic Modifications: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid () exhibits similar hydrophilicity but replaces the methylene linker with an ether group, slightly reducing steric bulk. This analog demonstrated strong binding affinity (−8.7 kcal/mol) against fungal histone deacetylase, outperforming trichostatin A (−7.0 kcal/mol), suggesting the methoxyethoxy group’s role in enhancing target engagement .
Analytical Performance
- Recovery in LC-MS/MS : Analogs like carboxy phenyl boronic acid and methyl phenyl boronic acid () exhibit recovery rates of 88–93% in lumacaftor impurity analysis. The target compound’s polar side chain may similarly enhance recovery in hydrophilic interaction chromatography (HILIC) methods .

Comparative Data Table
| Compound Name | Molecular Formula | Substituent Position | Molecular Weight (g/mol) | Solubility (Polar Solvents) | Binding Affinity (kcal/mol) | Key Application |
|---|---|---|---|---|---|---|
| (3-((2-Methoxyethoxy)methyl)phenyl)boronic acid | C10H15BO4 | Meta | 210.04 | High (DMSO, EtOH) | N/A | Suzuki coupling, Sensors |
| {4-[2-(2-Methoxyethoxy)ethoxy]phenyl}boronic acid | C11H17BO5 | Para | 240.06 | Moderate (H2O, EtOH) | N/A | Drug delivery |
| [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | C16H19BO4 | Ortho | 298.13 | High (DMSO) | −8.7 | Antifungal agents |
| 2-Fluoro-3-methoxyphenylboronic acid | C7H8BFO3 | Meta | 173.95 | Low (EtOH) | N/A | Enzyme inhibition |
Biological Activity
(3-((2-Methoxyethoxy)methyl)phenyl)boronic acid is a boronic acid derivative recognized for its potential applications in medicinal chemistry, particularly in the treatment of various diseases. This compound exhibits a range of biological activities, including anticancer, antibacterial, and antiviral properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Chemical Formula : CHBO
- CAS Number : 1256358-61-8
This compound contains a phenyl group substituted with a boronic acid functional group and an ether moiety, which contributes to its solubility and reactivity.
1. Anticancer Activity
Research indicates that boronic acids, including this compound, possess significant anticancer properties. Boronic acids can inhibit proteasome activity, leading to cell cycle arrest and apoptosis in cancer cells. For example, studies have shown that certain boronic acid derivatives can induce G2/M phase arrest in U266 cells, demonstrating their potential as anticancer agents .
Table 1: Anticancer Activity of Boronic Acids
| Compound | IC (nM) | Mechanism of Action |
|---|---|---|
| Bortezomib | 7.05 | Proteasome inhibition |
| This compound | TBD | TBD |
2. Antibacterial Activity
Boronic acids are also noted for their antibacterial properties. They can act as inhibitors against various bacterial strains by targeting β-lactamases, enzymes that confer resistance to β-lactam antibiotics. The unique structure of boronic acids allows them to bind covalently to the active site of these enzymes, thus restoring the efficacy of β-lactam antibiotics .
Table 2: Antibacterial Efficacy
| Compound | Inhibitory Constant (Ki) (µM) | Target |
|---|---|---|
| Compound A | 0.004 | Class C β-lactamases |
| Compound B | 0.008 | Class C β-lactamases |
3. Antiviral Activity
The antiviral potential of boronic acids has been explored in various studies, particularly against viruses that rely on glycoproteins for entry into host cells. Boronic acids can interact with the diols present on glycoproteins, potentially inhibiting viral entry and replication .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Proteasome Activity : This leads to the accumulation of regulatory proteins that promote apoptosis in cancer cells.
- Covalent Binding to Enzymes : The ability to form stable complexes with β-lactamases enhances the effectiveness of existing antibiotics.
- Interaction with Glycoproteins : This interaction may prevent viral attachment and entry into host cells.
Case Studies
- Anticancer Study : A study investigating the effects of various boronic acids on multiple myeloma cells demonstrated that compounds similar to this compound could significantly reduce cell viability through proteasome inhibition.
- Antibacterial Resistance : Research highlighted the effectiveness of boronic acids against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as novel therapeutic agents in combating antibiotic resistance.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3-((2-Methoxyethoxy)methyl)phenyl)boronic acid, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the phenyl ring. Key steps include:
- Protection/deprotection strategies : Use of methoxyethoxy groups requires selective protection to avoid side reactions. For example, alkylation of 3-hydroxymethylphenylboronic acid with 2-methoxyethyl chloride under basic conditions (e.g., K₂CO₃ in DMF, 80°C) .
- Boron group introduction : Miyaura borylation using Pd(dppf)Cl₂ catalyst and bis(pinacolato)diboron (B₂Pin₂) in THF at reflux .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from THF to dioxane) to improve yield (typically 60–80%) .
Q. How is the purity and structure of this compound validated?
- Methodological Answer :
- Purity : Quantify using reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times to standards. Impurity profiling (e.g., residual boronate esters) requires LC-MS/MS with a C18 column and 0.1% formic acid in mobile phase .
- Structural confirmation :
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 3.3–3.5 ppm (OCH₂CH₂OCH₃), δ 7.2–7.8 ppm (aromatic protons) .
- Mass spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]⁺ at m/z 239.1 .
- X-ray crystallography : Resolve bond angles (e.g., B–C–O ~120°) for steric/electronic analysis .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer :
- Enzyme inhibition : Acts as a reversible covalent inhibitor by forming boronate esters with catalytic serine residues (e.g., proteases). Measure IC₅₀ via kinetic assays (e.g., fluorogenic substrates) .
- Targeted drug delivery : Conjugation with nanoparticles via Suzuki-Miyaura coupling. Validate binding using SPR (KD values typically 10–100 nM) .
Advanced Research Questions
Q. How can contradictory solubility data for this compound be resolved in different solvents?
- Methodological Answer :
- Data conflict : Literature reports solubility as 12 mg/mL in DMSO but <1 mg/mL in water.
- Resolution :
pH-dependent solubility : Test solubility in buffered solutions (pH 5–9). Boronic acids form tetrahedral boronate ions at pH > pKa (~8.5), enhancing aqueous solubility .
Co-solvent systems : Use 20% PEG-400 in water to increase solubility to ~8 mg/mL without precipitation .
Q. What strategies mitigate boroxine formation during storage?
- Methodological Answer :
- Problem : Boronic acids dehydrate to form boroxines (trimers), reducing reactivity.
- Solutions :
Storage conditions : Keep under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or THF .
Stabilizers : Add 1% w/v mannitol to inhibit trimerization. Confirm stability via ¹¹B NMR (monomeric boron at δ 28–30 ppm) .
- Quantitative analysis : Track boroxine formation using Raman spectroscopy (peak at 1380 cm⁻¹) .
Q. How do electronic effects of the methoxyethoxy group influence Suzuki-Miyaura coupling efficiency?
- Methodological Answer :
- Mechanistic insight : The electron-donating methoxyethoxy group increases electron density on the phenyl ring, accelerating transmetallation but risking proto-deboronation.
- Optimization :
Catalyst selection : Use Pd(OAc)₂ with SPhos ligand to stabilize the boronate intermediate.
Base choice : K₃PO₄ (2 equiv) in THF/H₂O (4:1) minimizes side reactions (yield: 85–92%) .
- Kinetic studies : Monitor reaction via in situ IR; deboronation peaks (e.g., B–O stretch at 1340 cm⁻¹) indicate inefficiency .
Key Research Challenges
- Stereochemical control : The methoxyethoxy group induces axial chirality in derivatives. Use chiral HPLC (e.g., Chiralpak IA) for enantiomer separation .
- Scale-up limitations : Batch reactions >10 g suffer from exothermic deboronation. Switch to flow chemistry with controlled temperature (ΔT < 5°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

